molecular formula C13H10NO3PS B1143883 Diphenoxyphosphinyl isothiocyanate CAS No. 13561-75-6

Diphenoxyphosphinyl isothiocyanate

Cat. No.: B1143883
CAS No.: 13561-75-6
M. Wt: 291.262161
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Description

Diphenoxyphosphinyl isothiocyanate is a chemical compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. The general structure of isothiocyanates is R–N=C=S, where R represents an organic group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenoxyphosphinyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of primary amines with thiophosgene. This reaction typically requires a solvent such as dichloromethane and is carried out under an inert atmosphere to prevent unwanted side reactions . Another method involves the use of carbon disulfide and amines, followed by desulfurization to yield the isothiocyanate product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, yield, and safety. For instance, the use of thiophosgene, although efficient, is limited due to its toxicity and handling difficulties .

Chemical Reactions Analysis

Types of Reactions

Diphenoxyphosphinyl isothiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like primary amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield diphenoxyphosphinyl sulfoxide, while reduction can produce diphenoxyphosphinyl amine .

Mechanism of Action

The mechanism of action of diphenoxyphosphinyl isothiocyanate involves its highly reactive electrophilic isothiocyanate group. This group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity underlies its biological activities, such as enzyme inhibition and protein modification . The compound can also induce oxidative stress by generating reactive oxygen species, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diphenoxyphosphinyl isothiocyanate include:

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Sulforaphane

Uniqueness

What sets this compound apart from these similar compounds is its unique diphenoxyphosphinyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and allows for the formation of more complex molecular structures, making it a valuable compound in synthetic chemistry and biomedical research .

Properties

IUPAC Name

[isothiocyanato(phenoxy)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10NO3PS/c15-18(14-11-19,16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGWFFSAYBRMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N=C=S)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063838
Record name Phosphor(isothiocyanatidic) acid, diphenyl ester
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Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5401-14-9
Record name Phosphor(isothiocyanatidic) acid, diphenyl ester
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Record name Diphenyl phosphoroisothiocyanatidate
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Record name Diphenoxyphosphinyl isothiocyanate
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Record name Phosphor(isothiocyanatidic) acid, diphenyl ester
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Record name Phosphor(isothiocyanatidic) acid, diphenyl ester
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Record name Diphenyl (isothiocyanato)phosphate
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Record name Diphenyl phosphoroisothiocyanatidate
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